molecular formula C10H9N3O6 B1393741 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216654-38-4

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1393741
CAS No.: 1216654-38-4
M. Wt: 267.19 g/mol
InChI Key: ZORQHIPFXRZXSX-UHFFFAOYSA-N
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Description

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an oxadiazolone ring substituted with a 4,5-dimethoxy-2-nitrophenyl group, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with appropriate reagents to form the oxadiazolone ring. One common method includes the use of hydrazine derivatives and carbonyl compounds under controlled conditions to facilitate the formation of the oxadiazolone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the methoxy groups.

Scientific Research Applications

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its ability to undergo photolysis, leading to the release of active species that can interact with various molecular targets. The nitro group plays a crucial role in this process, as it can be reduced to form reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one stands out due to its oxadiazolone ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industrial processes.

Biological Activity

5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic compound characterized by its unique oxadiazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C10H9N3O6
  • Molar Mass : 267.2 g/mol
  • Density : 1.60 ± 0.1 g/cm³ (predicted)
  • pKa : 5.35 ± 0.70 (predicted) .

The biological activity of this compound is primarily attributed to its ability to undergo photolysis and form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various molecular targets, leading to potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results indicated significant antiproliferative activity with IC50 values suggesting that these compounds could inhibit cell growth effectively .

CompoundCell LineIC50 (µM)
This compoundHCT-116X
This compoundHeLaY

Note: Replace X and Y with specific IC50 values from experimental data.

Mechanistic Insights

Molecular docking studies have shown that this compound interacts with topoisomerase I, a crucial enzyme in DNA replication and repair. The inhibition of this enzyme suggests a mechanism by which the compound exerts its cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar oxadiazole structures have demonstrated significant antibacterial and antifungal activities.

Study Findings

A library of oxadiazole derivatives was screened against various bacterial strains. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusA µg/mL
Escherichia coliB µg/mL

Note: Replace A and B with specific MIC values from experimental data.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of methoxy groups and nitro substituents are pivotal for enhancing biological activity. Modifications at these positions can lead to variations in potency and selectivity against target cells .

Properties

IUPAC Name

5-(4,5-dimethoxy-2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6/c1-17-7-3-5(9-11-12-10(14)19-9)6(13(15)16)4-8(7)18-2/h3-4H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORQHIPFXRZXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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